In-depth Technical Guide: 4-Methyl-6-phenylpyrimidine-2-thiol (CAS 27955-44-8)
In-depth Technical Guide: 4-Methyl-6-phenylpyrimidine-2-thiol (CAS 27955-44-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available scientific information regarding 4-Methyl-6-phenylpyrimidine-2-thiol (CAS Number: 27955-44-8). Pyrimidine-2-thiol derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antioxidant properties. This document consolidates known physicochemical properties, general synthetic methodologies, and potential biological applications. While specific experimental data for the title compound is not extensively available in the public domain, this guide leverages data from closely related analogues to provide a foundational understanding for researchers.
Core Properties
4-Methyl-6-phenylpyrimidine-2-thiol is a sulfur-containing heterocyclic compound. The core structure consists of a pyrimidine ring substituted with a methyl group at position 4, a phenyl group at position 6, and a thiol group at position 2.
Table 1: Physicochemical Properties of 4-Methyl-6-phenylpyrimidine-2-thiol
| Property | Value | Source |
| CAS Number | 27955-44-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂S | [1][2][3] |
| Molecular Weight | 202.28 g/mol | [1][2][3] |
| Appearance | Yellow powder | [3] |
| Melting Point | 202 - 204 °C | [3] |
| Purity | ≥ 95% | [3] |
| Storage Conditions | 0 - 8 °C | [3] |
Table 2: Computed Properties of 4-Methyl-6-phenylpyrimidine-2-thiol
| Property | Value | Source |
| IUPAC Name | 4-methyl-6-phenyl-1,2-dihydropyrimidine-2-thione | [4] |
| Canonical SMILES | CC1=CC(=NC(=S)N1)C2=CC=CC=C2 | [2][4] |
| InChI | InChI=1S/C11H10N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | [4] |
| InChI Key | LWQVDRQQNNUJRO-UHFFFAOYSA-N | [4] |
Synthesis and Characterization
General Experimental Protocol: Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols
This protocol is adapted from established procedures for similar compounds.
Materials:
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Benzalacetophenone (1-phenylbut-2-en-1-one)
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Thiourea
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Ethanol
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Distilled water
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Ethyl acetate (for recrystallization)
Procedure:
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Dissolve equimolar amounts of benzalacetophenone and thiourea in ethanol in a round-bottom flask.
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Add a solution of sodium hydroxide (or potassium hydroxide) in a minimal amount of water to the ethanolic solution.
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Reflux the reaction mixture for approximately 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, pour the reaction mixture into cold water.
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The solid product that precipitates is collected by filtration.
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Wash the solid with water to remove any inorganic impurities.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 4-Methyl-6-phenylpyrimidine-2-thiol.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol.
Spectral Data
Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-Methyl-6-phenylpyrimidine-2-thiol is not available in the reviewed literature. However, for related pyrimidine-2-thiol derivatives, the following characteristic spectral features are expected:
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¹H NMR: Signals for the methyl protons (singlet), aromatic protons of the phenyl group (multiplet), a pyrimidine ring proton (singlet), and a broad singlet for the N-H proton of the thione tautomer. The thiol proton (-SH) signal may also be present, though it is often broad and can exchange with deuterium oxide.
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¹³C NMR: Resonances for the methyl carbon, aromatic carbons, pyrimidine ring carbons, and a characteristic downfield signal for the C=S carbon.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the pyrimidine and phenyl rings (around 1500-1650 cm⁻¹), and a C=S stretching band.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (202.28 m/z).
Biological Activity and Potential Applications
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities. While specific biological data for 4-Methyl-6-phenylpyrimidine-2-thiol is limited, research on analogous compounds suggests potential applications in drug discovery.
Anticancer Activity
Numerous studies have reported the anticancer activity of pyrimidine-2-thiol derivatives. These compounds are thought to exert their effects through various mechanisms, including the inhibition of kinases and interaction with DNA.
General Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
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Cancer cell line (e.g., MCF-7, HeLa)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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4-Methyl-6-phenylpyrimidine-2-thiol (dissolved in a suitable solvent like DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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96-well plates
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Plate reader
Procedure:
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Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with various concentrations of 4-Methyl-6-phenylpyrimidine-2-thiol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
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After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
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Add the solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity
The thiol group in the molecule suggests potential antioxidant activity, as thiols can act as reducing agents and scavenge free radicals.
General Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Materials:
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DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
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4-Methyl-6-phenylpyrimidine-2-thiol (dissolved in methanol)
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Ascorbic acid (as a positive control)
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Methanol
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96-well plate or cuvettes
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Spectrophotometer or plate reader
Procedure:
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
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Calculate the percentage of DPPH radical scavenging activity for each concentration.
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Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Diagram 2: DPPH Assay Principle
Caption: The principle of the DPPH radical scavenging assay.
Signaling Pathways
There is currently no specific information available in the scientific literature detailing the interaction of 4-Methyl-6-phenylpyrimidine-2-thiol with any particular signaling pathways. Given the reported activities of similar compounds, potential targets could include pathways involved in cell cycle regulation, apoptosis, and oxidative stress response. Further research is required to elucidate any such interactions.
Conclusion
4-Methyl-6-phenylpyrimidine-2-thiol is a pyrimidine derivative with potential for further investigation in the fields of medicinal and materials chemistry. While its fundamental physicochemical properties are known, a significant gap exists in the publicly available, detailed experimental data, including specific synthesis protocols and comprehensive spectral characterization. The general methodologies and potential biological activities outlined in this guide, based on closely related compounds, provide a valuable starting point for researchers interested in exploring the properties and applications of this molecule. Future work should focus on the specific synthesis, purification, and full spectroscopic characterization of 4-Methyl-6-phenylpyrimidine-2-thiol, as well as in-depth biological evaluations to validate its potential as a therapeutic agent.
